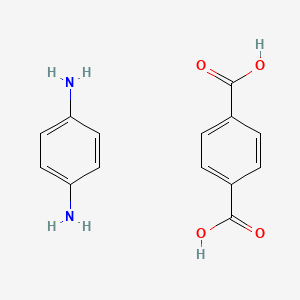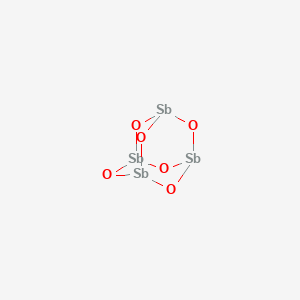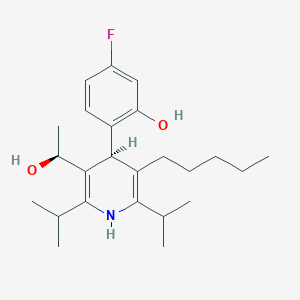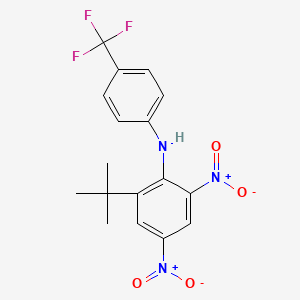
2-tert-Butyl-4,6-dinitro-4'-(trifluoromethyl)diphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of tert-butyl, dinitro, and trifluoromethyl groups attached to a diphenylamine backbone. This compound is of interest due to its potential use in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine typically involves multiple steps, starting from commercially available starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diphenylamines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These properties contribute to its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-2,6-dinitrophenol: Similar in structure but lacks the trifluoromethyl group.
2,4,6-Tri-tert-butylpyrimidine: Contains tert-butyl groups but differs in the core structure.
2,6-Di-tert-butyl-4-methylpyridine: Similar tert-butyl substitution but different functional groups.
Uniqueness
2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine is unique due to the combination of tert-butyl, dinitro, and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
109825-55-0 |
|---|---|
Fórmula molecular |
C17H16F3N3O4 |
Peso molecular |
383.32 g/mol |
Nombre IUPAC |
2-tert-butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C17H16F3N3O4/c1-16(2,3)13-8-12(22(24)25)9-14(23(26)27)15(13)21-11-6-4-10(5-7-11)17(18,19)20/h4-9,21H,1-3H3 |
Clave InChI |
RLJJLJXEGOAXQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


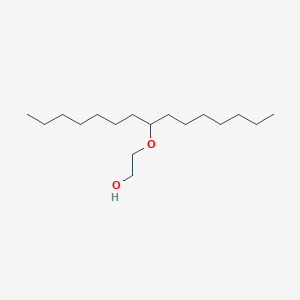
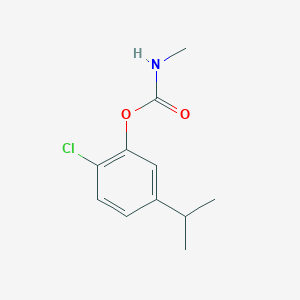
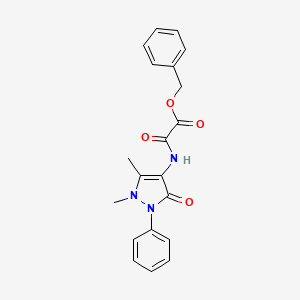

![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
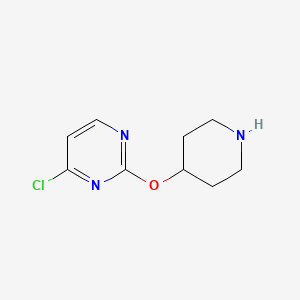
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

